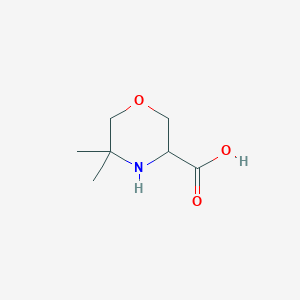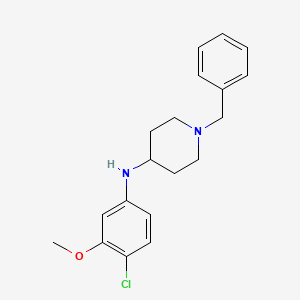![molecular formula C18H23N3O B13942581 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one is a complex organic compound that features an indole moiety, a spirocyclic structure, and a diazaspiro core. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the diazaspiro core.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
科学的研究の応用
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity. Pathways involved in its action include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Tryptophan: An essential amino acid with an indole ring.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups
Uniqueness
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one is unique due to its combination of an indole moiety and a diazaspiro core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
特性
分子式 |
C18H23N3O |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
1-(1H-indol-4-ylmethyl)-1,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C18H23N3O/c22-17-5-2-7-18(8-11-19-12-9-18)21(17)13-14-3-1-4-16-15(14)6-10-20-16/h1,3-4,6,10,19-20H,2,5,7-9,11-13H2 |
InChIキー |
VTVLVKZPDWMLSH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C2(C1)CCNCC2)CC3=C4C=CNC4=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)




